molecular formula C16H14Cl3IN2O2 B11970854 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide CAS No. 303106-64-1

3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide

Cat. No.: B11970854
CAS No.: 303106-64-1
M. Wt: 499.6 g/mol
InChI Key: RFICHUUIONSZKY-UHFFFAOYSA-N
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Description

3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O2 This compound is notable for its unique structure, which includes an iodine atom, a trichloromethyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2,2,2-trichloroacetyl chloride to form an intermediate compound.

    Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom.

    Coupling Reaction: Finally, the iodinated intermediate is coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and iodine atom play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide

Uniqueness

3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is unique due to the presence of the 4-methoxyaniline moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

303106-64-1

Molecular Formula

C16H14Cl3IN2O2

Molecular Weight

499.6 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3IN2O2/c1-24-13-7-5-12(6-8-13)21-15(16(17,18)19)22-14(23)10-3-2-4-11(20)9-10/h2-9,15,21H,1H3,(H,22,23)

InChI Key

RFICHUUIONSZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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